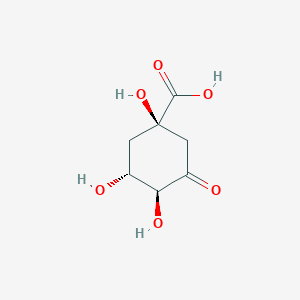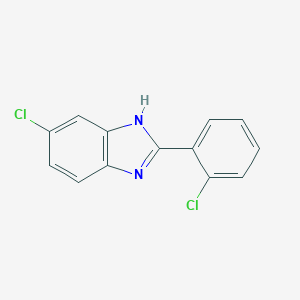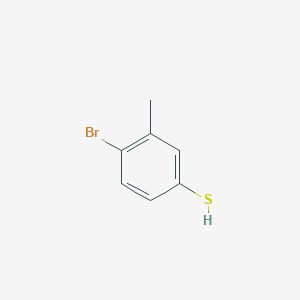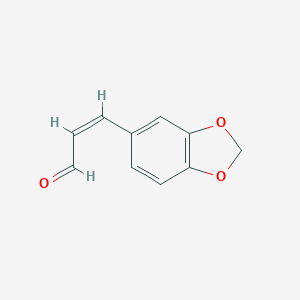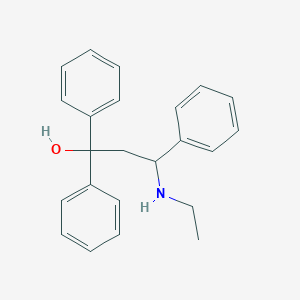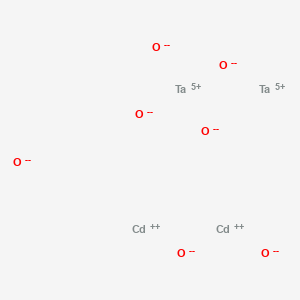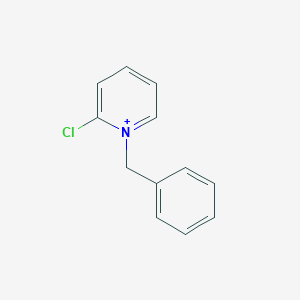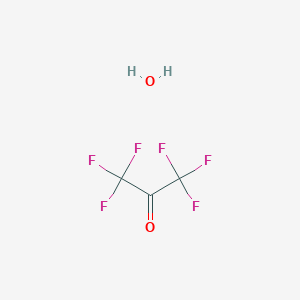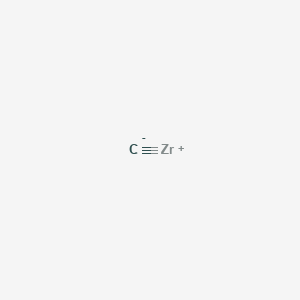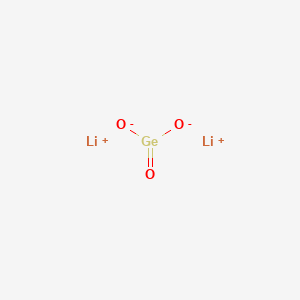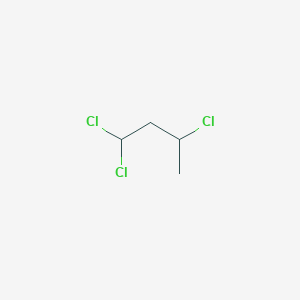
1,1,3-Trichlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trichlorobutane is an organic compound that belongs to the family of chlorinated hydrocarbons. It is a colorless liquid with a strong odor and is used in various industrial applications. This compound is mainly used as a solvent, intermediate in the production of other chemicals, and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1,1,3-Trichlorobutane is not well understood. However, it is believed to act as an alkylating agent, reacting with DNA and other cellular components. This can lead to mutations and other genetic changes that can affect cell function and growth.
生化学的および生理学的効果
1,1,3-Trichlorobutane has been shown to have toxic effects on various organisms. It is known to cause liver damage, kidney damage, and reproductive toxicity in animals. It is also a suspected carcinogen, with studies showing an increased incidence of liver tumors in rats exposed to the compound. The compound has also been shown to have neurotoxic effects, causing damage to the nervous system.
実験室実験の利点と制限
1,1,3-Trichlorobutane is a useful reagent in organic synthesis, with many advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it is also highly toxic and requires careful handling and disposal. It can also be difficult to work with due to its strong odor and potential for contamination.
将来の方向性
There are many potential future directions for research on 1,1,3-Trichlorobutane. One area of interest is the development of safer and more efficient methods of synthesis. Another area of research is the study of the compound's effects on human health and the environment. This could involve further studies on the compound's toxicity and carcinogenicity, as well as investigations into its potential for environmental contamination. Additionally, the compound's potential as a reagent in new areas of organic synthesis could be explored, leading to the development of new drugs, polymers, and other materials.
合成法
The most common method of synthesis of 1,1,3-Trichlorobutane is through the reaction of 1,3-butadiene with chlorine gas. The reaction takes place in the presence of a catalyst, usually iron or aluminum chloride. The reaction produces a mixture of isomers, and the desired isomer can be separated through distillation.
科学的研究の応用
1,1,3-Trichlorobutane has been widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used in the production of flame retardants, plasticizers, and surfactants. The compound has been studied extensively for its chemical properties and reactions.
特性
CAS番号 |
13279-87-3 |
|---|---|
製品名 |
1,1,3-Trichlorobutane |
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC名 |
1,1,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |
InChIキー |
GSBUVYHAANRCNO-UHFFFAOYSA-N |
SMILES |
CC(CC(Cl)Cl)Cl |
正規SMILES |
CC(CC(Cl)Cl)Cl |
その他のCAS番号 |
13279-87-3 |
同義語 |
1,1,3-trichlorobutane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





